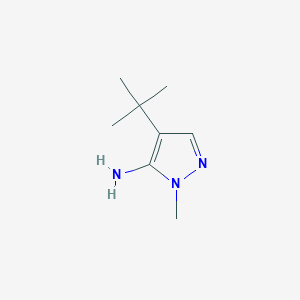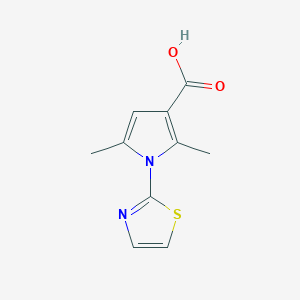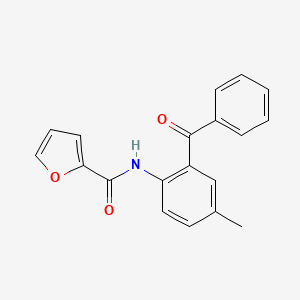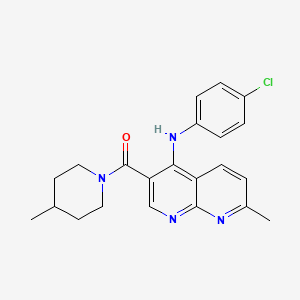
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride . This compound has an empirical formula of C10H12FN · HCl and a molecular weight of 201.67 .
Synthesis Analysis
While specific synthesis methods for the compound were not found, a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .科学的研究の応用
Asymmetric Synthesis
This compound can give rise to chiral intermediates, which have found wide application in asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a high degree of stereochemical control, which is crucial in the development of pharmaceuticals and other biologically active compounds.
Intermediate in the Synthesis of Aminophosphine
The compound can be treated with triflic anhydride to yield a valuable intermediate in the future synthesis of aminophosphine . Aminophosphines are important ligands in homogeneous catalysis and are used in a variety of chemical transformations.
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Ligand in Asymmetric Catalysis
The compound can act as a chiral ligand in asymmetric catalysis . Asymmetric catalysis is a powerful method for the synthesis of enantiomerically pure chemicals, with applications in pharmaceuticals, agrochemicals, and materials science.
NMR Analysis
The compound can be used in NMR (Nuclear Magnetic Resonance) analysis . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-13-10-14(2)18(15(3)11-13)24-20(26)19(25)23-12-21(8-9-21)16-4-6-17(22)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDNTBAOHNXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)
![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)



![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)